4,7-Dimethyl-1-indanone

Description

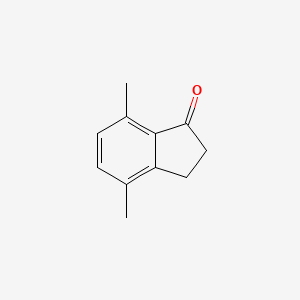

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQTQUHBZZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277443 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-60-5 | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Indanone Scaffold

An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethyl-1-indanone

The indanone framework is a privileged structure in medicinal chemistry, serving as a core component in numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic system provides a valuable scaffold for developing therapeutic agents targeting a wide array of biological pathways. Derivatives of 1-indanone have demonstrated potent activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's properties.[1][2][3][4] Notably, the FDA-approved drug Donepezil, used for treating Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this chemical class.[1][2]

This guide focuses on a specific derivative, this compound (CAS No: 5037-60-5), providing a comprehensive overview of its chemical properties, synthesis, and characterization.[5] The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block or lead compound in their synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ketone with a molecular formula of C₁₁H₁₂O.[5] The structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with two methyl groups substituted at positions 4 and 7 of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4,7-dimethyl-2,3-dihydroinden-1-one | [5][] |

| CAS Number | 5037-60-5 | [5][7] |

| Molecular Formula | C₁₁H₁₂O | [5][8] |

| Molecular Weight | 160.21 g/mol | [5][9] |

| Melting Point | 78-79°C | [] |

| Boiling Point | 292.5°C at 760 mmHg | [] |

| Density | 1.085 g/cm³ | [] |

| SMILES | CC1=C2CCC(=O)C2=C(C=C1)C | [5] |

| InChIKey | GCZQTQUHBZZQAC-UHFFFAOYSA-N | [5][10] |

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most common and efficient method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[11][12] For this compound, the key precursor is 3-(2,5-dimethylphenyl)propanoic acid .[13][14] This precursor can be synthesized starting from p-xylene. The overall synthetic strategy involves two primary transformations:

-

Formation of the Side Chain : A Friedel-Crafts reaction to attach a three-carbon chain to p-xylene.

-

Cyclization : An intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.

The causality behind this two-step approach is rooted in the principles of electrophilic aromatic substitution. The first step establishes the necessary carbon skeleton, while the second, acid-catalyzed cyclization is a robust method for forming the fused ring system characteristic of indanones.[15][16]

Caption: Fig. 1: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the cyclization of 3-(2,5-dimethylphenyl)propanoic acid, which is the critical final step.

Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation.

Materials:

-

Polyphosphoric acid (PPA) or Thionyl chloride (SOCl₂) and Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography/recrystallization

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Acid Chloride Formation (if not using PPA):

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the solvent and excess thionyl chloride under reduced pressure. This intermediate acid chloride is typically used directly in the next step.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Method A (Using Acid Chloride): Suspend aluminum chloride (1.1 eq) in anhydrous DCM at 0°C. Add a solution of the crude acid chloride in DCM dropwise. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours.

-

Method B (Using PPA): Add 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq) to polyphosphoric acid (10x by weight). Heat the mixture to 80-90°C with vigorous stirring for 1-2 hours.

-

Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the indanone product.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dissolves the acid catalyst.

-

Extract the aqueous mixture with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a solvent system like hexane/ethyl acetate or by flash column chromatography on silica gel.

-

Spectroscopic and Spectrometric Characterization

Accurate structural elucidation is paramount. The following spectroscopic data are characteristic of this compound and serve as a validation system for its synthesis.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peak/Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~7.0-7.2 ppm (2H, s) | Aromatic protons (H-5, H-6) appearing as a singlet due to symmetry. |

| δ ~2.9-3.1 ppm (2H, t) | Methylene protons (H-2) adjacent to the ketone. | |

| δ ~2.6-2.8 ppm (2H, t) | Methylene protons (H-3) adjacent to the aromatic ring. | |

| δ ~2.4 ppm (3H, s) | Methyl protons (C-7 CH₃). | |

| δ ~2.2 ppm (3H, s) | Methyl protons (C-4 CH₃). | |

| ¹³C NMR (CDCl₃) | δ ~205-208 ppm | Carbonyl carbon (C=O). |

| δ ~150-155 ppm | Aromatic quaternary carbon (C-7a). | |

| δ ~135-140 ppm | Aromatic quaternary carbons (C-4, C-7). | |

| δ ~130-135 ppm | Aromatic quaternary carbon (C-3a). | |

| δ ~120-125 ppm | Aromatic CH carbons (C-5, C-6). | |

| δ ~36-38 ppm | Methylene carbon (C-2). | |

| δ ~25-27 ppm | Methylene carbon (C-3). | |

| δ ~18-20 ppm | Methyl carbons (C-4 & C-7 CH₃). | |

| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong) | C=O stretch of a conjugated five-membered ring ketone.[17] |

| ~2900-3000 cm⁻¹ (medium) | C-H stretches of methyl and methylene groups. | |

| ~1600, ~1485 cm⁻¹ (medium) | C=C stretches of the aromatic ring. | |

| Mass Spec. (EI) | m/z 160 (M⁺) | Molecular ion peak corresponding to C₁₁H₁₂O.[5] |

| m/z 145 | [M-CH₃]⁺, loss of a methyl group. | |

| m/z 117 | [M-CO-CH₃]⁺ or [M-C₃H₇]⁺, characteristic fragmentation.[5] | |

| m/z 115 | Further fragmentation.[5] |

Protocol: Spectroscopic Data Acquisition

-

NMR Spectroscopy: Dissolve 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[18] Acquire spectra on a 300 MHz or higher spectrometer. The presence of all predicted signals with correct integration and multiplicity validates the structure.

-

IR Spectroscopy: Analyze a small amount of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[18] The key validation point is the strong carbonyl absorption band in the specified region, confirming the presence of the ketone.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane. Analyze using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[18] The observation of the correct molecular ion peak validates the molecular weight and formula.[19]

Chemical Reactivity and Potential Transformations

The reactivity of this compound is primarily dictated by the ketone functional group and the aromatic ring.

-

Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol (4,7-dimethyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is a common step in modifying the core scaffold for structure-activity relationship (SAR) studies.

-

Alpha-Functionalization: The protons on the C-2 carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-2 position.

-

Aromatic Substitution: The electron-donating methyl groups activate the aromatic ring towards further electrophilic aromatic substitution, although the existing substitution pattern will direct incoming electrophiles to specific positions.

Caption: Fig. 2: Reduction of the ketone to an alcohol.

Applications in Drug Discovery

The indanone scaffold is a cornerstone in the development of novel therapeutics.[3][4] While specific research on this compound is nascent, the broader class of indanone derivatives has shown significant promise:

-

Neurodegenerative Diseases: As analogues of Donepezil, indanone derivatives are frequently explored as agents for treating Alzheimer's and Parkinson's diseases, often by targeting enzymes like acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B).[1][2][20]

-

Oncology: Various indanone derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[3][4] They can induce apoptosis and interfere with cell division mechanisms, making them attractive lead structures for cancer therapy.[3]

-

Antimicrobial Agents: The indanone core has been incorporated into molecules designed to combat multidrug-resistant bacteria and other pathogens.[1][21]

The 4,7-dimethyl substitution pattern offers a unique lipophilic and electronic profile that can be exploited by medicinal chemists to fine-tune the pharmacological properties of new drug candidates, potentially enhancing potency, selectivity, or metabolic stability.

References

-

Poornachandra, Y., & Kumar, G. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138. [Link]

-

PubMed. (n.d.). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. [Link]

-

PubMed. (2017). Recent developments in biological activities of indanones. [Link]

-

Karati, D., et al. (2025). Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online. [Link]

-

Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

-

ChemSynthesis. (2025). This compound. [Link]

-

Chemsrc. (2025). This compound. [Link]

-

Pearson+. (2024). Draw the product(s) of each of the following reactions:c. p-xylen... [Link]

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

-

YouTube. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

MDPI. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

-

PubChem. (n.d.). 3-(2,5-Dimethylphenyl)propionic acid. [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone. [Link]

-

Wikipedia. (n.d.). 1-Indanone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]

- 5. This compound | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [m.chemicalbook.com]

- 9. SDS of this compound, Safety Data Sheets, CAS 5037-60-5 - chemBlink [chemblink.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemscene.com [chemscene.com]

- 14. 3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Friedel–Crafts Acylation [sigmaaldrich.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7-Dimethyl-1-indanone (CAS: 5037-60-5) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4,7-Dimethyl-1-indanone, a key chemical intermediate with significant potential in the development of novel therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and biological significance of this compound, with a particular focus on its application as a scaffold for anti-inflammatory agents.

Introduction: The Indanone Scaffold in Medicinal Chemistry

The 1-indanone moiety, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] The versatility of the indanone core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1] this compound serves as a valuable building block in this context, offering specific substitution patterns that can influence biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 5037-60-5 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 4,7-dimethyl-2,3-dihydro-1H-inden-1-one |

| Synonyms | 4,7-dimethylindan-1-one, NSC-2364 |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following data provides a reference for its characterization.

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Atom | Chemical Shift (δ, ppm) |

| C=O | ~207 |

| Aromatic C | ~154, ~142, ~136, ~129, ~128, ~125 |

| CH₂ | ~36, ~25 |

| CH₃ | ~19, ~18 |

Table 3: Mass Spectrometry Data for this compound [3]

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 117 | Fragment |

| 115 | Fragment |

Table 4: Infrared (IR) Spectroscopy Data for this compound [5]

| Wavenumber (cm⁻¹) | Interpretation |

| ~1700 | C=O stretch (ketone) |

| ~2900-3000 | C-H stretch (aliphatic and aromatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

Synthesis of this compound

The synthesis of 1-indanone derivatives is most commonly achieved through intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride.[6][7] This classical method remains a robust and widely used approach in both academic and industrial settings.

Proposed Synthetic Workflow

The following workflow outlines a reliable two-step process for the laboratory-scale synthesis of this compound, adapted from established protocols for analogous structures.[8]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2,5-Dimethylphenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2,5-dimethylphenyl)propanoyl chloride is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

-

In a separate flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude 3-(2,5-dimethylphenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Upon reaction completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Drug Discovery: A Scaffold for Anti-Inflammatory Agents

While this compound itself may not be the active pharmaceutical ingredient, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. A notable example is the development of 2-benzylidene-1-indanone derivatives, which have shown promising anti-inflammatory activity.[9][10]

Synthesis of 2-Benzylidene-1-indanone Derivatives

A common and effective method for synthesizing these derivatives is the Claisen-Schmidt condensation, an aldol condensation between an aldehyde and a ketone.[9]

Caption: General synthesis of 2-benzylidene-1-indanone derivatives.

Protocol for the Synthesis of a 2-Benzylidene-4,7-dimethyl-1-indanone Derivative [9]

-

Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature overnight. The formation of a precipitate often indicates product formation.

-

Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to a neutral pH.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-1-indanone derivative.

Biological Activity and Mechanism of Action

Derivatives of this compound, such as 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), have been shown to possess significant anti-inflammatory properties.[10] These compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IFN-γ.[10]

The proposed mechanism of action for these anti-inflammatory effects involves the modulation of key signaling pathways, specifically the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[10]

Caption: Proposed mechanism of anti-inflammatory action.

In Vitro Anti-inflammatory Assay Protocol

The following protocol describes a general method for evaluating the anti-inflammatory activity of indanone derivatives by measuring cytokine inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control, DMSO) for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells (final concentration typically 0.5-1 µg/mL) to induce an inflammatory response. Include a set of untreated, unstimulated cells as a negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the amenability of its scaffold to chemical modification make it an attractive starting point for the generation of compound libraries. The demonstrated anti-inflammatory potential of its derivatives, acting through the modulation of critical signaling pathways like NF-κB and Nrf2, highlights the promise of this compound class for developing novel therapeutics for inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and its analogs in their drug discovery programs.

References

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (Available at: [Link])

-

General synthetic method for 2-benzylidene-1-indanone derivatives 8a-s;... (Available at: [Link])

-

Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (Available at: [Link])

-

Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (Available at: [Link])

-

Synthesis of 2-benzylidene-1-indanone derivative compounds. (Available at: [Link])

-

This compound | C11H12O | CID 220094. (Available at: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. (Available at: [Link])

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (Available at: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. (Available at: [Link])

-

This compound - 5037-60-5, C11H12O, density, melting point, boiling point, structural formula, synthesis. (Available at: [Link])

-

This compound | CAS#:5037-60-5. (Available at: [Link])

-

Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (Available at: [Link])

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (Available at: [Link])

-

(PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (Available at: [Link])

-

Indanone synthesis. (Available at: [Link])

-

Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. (Available at: [Link])

-

Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. (Available at: [Link])

-

Interpretation of 2D NMR Spectra. (Available at: [Link])

-

4,7-Dimethyl-indan-1-one - Optional[Vapor Phase IR] - Spectrum. (Available at: [Link])

-

4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. (Available at: [Link])

-

VI. 1H and 13C NMR Spectra. (Available at: [Link])

-

NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La. (Available at: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. This compound | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,7-Dimethyl-1-indanone: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive analysis of 4,7-Dimethyl-1-indanone, a substituted indanone derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, spectroscopic signature, synthesis pathways, and its emerging role as a versatile scaffold in medicinal chemistry, particularly in the context of neurodegenerative diseases and inflammatory conditions.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a five-membered ring containing a ketone group. The defining features of this particular derivative are the two methyl groups substituted at positions 4 and 7 of the indanone framework.

The systematic IUPAC name for this compound is 4,7-dimethyl-2,3-dihydroinden-1-one.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.21 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1] |

| IUPAC Name | 4,7-dimethyl-2,3-dihydroinden-1-one | [1] |

| CAS Number | 5037-60-5 | [1][2] |

| Molecular Weight | 160.21 g/mol | [1] |

| InChIKey | GCZQTQUHBZZQAC-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C)C2=C1CCC2=O | [2] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the protons of the two methyl groups. The aromatic protons will likely appear as doublets in the downfield region. The methylene protons at positions 2 and 3 will appear as triplets, and the methyl protons at positions 4 and 7 will be singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons, and the methyl carbons. The carbonyl carbon will have the most downfield chemical shift.

-

¹⁷O NMR: Oxygen-17 NMR data is also available for this compound, providing direct information about the electronic environment of the carbonyl oxygen.[4]

Public databases like PubChem and SpectraBase provide access to experimental NMR data for this compound.[1][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160). The fragmentation pattern will provide further structural confirmation.[1]

Synthesis of this compound

The synthesis of 1-indanones is a well-established area of organic chemistry, with numerous methods reported in the literature.[5][6] A common and effective strategy for the synthesis of substituted 1-indanones like the 4,7-dimethyl derivative is through an intramolecular Friedel-Crafts acylation.

A plausible synthetic route would start from a suitably substituted 3-arylpropionic acid. In this case, 3-(2,5-dimethylphenyl)propanoic acid would be the key precursor. This precursor can be cyclized in the presence of a strong acid or a Lewis acid catalyst to yield this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Reactant Preparation: Dissolve 3-(2,5-dimethylphenyl)propanoic acid in a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Acid Chloride Formation (Optional but recommended): Treat the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is more reactive in the subsequent cyclization step.

-

Cyclization: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), slowly to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding it to ice-water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery and Development

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active molecules.[7][8] The successful development of Donepezil, an indanone derivative used for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[7][8]

Neurodegenerative Diseases

Indanone derivatives have shown promise as agents for treating neurodegenerative disorders. They can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in the pathophysiology of diseases such as Alzheimer's and Parkinson's disease.[7] By inhibiting these enzymes, indanone-based compounds can help to elevate the levels of important neurotransmitters in the brain.[7]

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of 2-benzylidene-1-indanone derivatives.[9] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanism of action for some of these derivatives involves the modulation of key signaling pathways such as NF-κB and Nrf2.[10]

The versatility of the indanone scaffold allows for systematic structural modifications to optimize biological activity, making it an attractive starting point for the design of novel therapeutic agents.

Conclusion

This compound is a molecule with a well-defined structure and a rich chemistry that makes it an important building block in organic synthesis. Its spectroscopic properties are well-characterized, and its synthesis can be achieved through established methodologies. The broader significance of the indanone core in medicinal chemistry, particularly in the development of treatments for neurodegenerative and inflammatory diseases, underscores the importance of understanding the properties and potential of derivatives like this compound. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the therapeutic potential of this promising chemical scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Kozicka, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one. John Wiley & Sons, Inc. Retrieved from [Link]

-

Lou, T., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]

-

Kozicka, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences, 20(15), 3786. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-7-hydroxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4,7-Dimethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Its rigid, bicyclic structure provides a valuable template for the design of therapeutic agents targeting a diverse array of biological targets. Among its many derivatives, 4,7-dimethyl-1-indanone serves as a crucial building block in the synthesis of more complex molecules, including potential drug candidates and specialized organic materials. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, thereby equipping researchers with the knowledge to confidently synthesize and utilize this important intermediate.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed route to this compound is the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethylphenyl)propanoic acid.[1] This reaction class is a cornerstone of aromatic chemistry, enabling the formation of cyclic ketones through an electrophilic aromatic substitution mechanism.

Mechanistic Insights

The reaction is initiated by the activation of the carboxylic acid with a strong acid catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA). This activation generates a highly reactive acylium ion intermediate. The electron-rich 2,5-dimethylphenyl ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the final this compound product.

The regioselectivity of the cyclization is dictated by the directing effects of the two methyl groups on the aromatic ring. Both methyl groups are ortho-, para-directing activators. The cyclization occurs at the position ortho to one methyl group and meta to the other, a sterically accessible and electronically favorable position for electrophilic attack.

Diagram: Intramolecular Friedel-Crafts Acylation of 3-(2,5-dimethylphenyl)propanoic acid

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

The successful synthesis of this compound via this route hinges on the careful execution of a two-step process: the synthesis of the precursor 3-(2,5-dimethylphenyl)propanoic acid, followed by its cyclization.

This precursor can be prepared from p-xylene through various methods. A common approach involves the Friedel-Crafts acylation of p-xylene with succinic anhydride, followed by reduction of the resulting keto-acid.

Protocol 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride

| Parameter | Value | Reference |

| Starting Materials | p-Xylene, Succinic Anhydride, Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Nitrobenzene or excess p-Xylene | [2] |

| Reaction Temperature | 0-5 °C for addition, then room temperature | [2] |

| Reaction Time | 2-4 hours | [2] |

| Work-up | Quenching with ice/HCl, extraction, and purification | [2] |

| Typical Yield | 85-95% | [2] |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (2.2 molar equivalents) and a suitable solvent (e.g., nitrobenzene). The flask is cooled in an ice-salt bath.

-

Reagent Addition: A solution of succinic anhydride (1.0 molar equivalent) and p-xylene (1.1 molar equivalents) in the same solvent is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid. The resulting solid is collected by filtration, washed with cold water and a cold solution of dilute hydrochloric acid, and then dried.

-

Purification: The crude product, 3-(2,5-dimethylbenzoyl)propanoic acid, can be purified by recrystallization from a suitable solvent system like aqueous ethanol.

Protocol 2: Clemmensen Reduction of 3-(2,5-dimethylbenzoyl)propanoic acid

| Parameter | Value |

| Starting Material | 3-(2,5-dimethylbenzoyl)propanoic acid |

| Reagents | Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Separation of layers, extraction, and solvent removal |

| Typical Yield | 70-80% |

Step-by-Step Methodology:

-

Preparation of Zinc Amalgam: Granulated zinc is washed with dilute hydrochloric acid, then treated with a solution of mercuric chloride. The resulting amalgam is washed with water and decanted.

-

Reduction Reaction: The keto-acid is dissolved in toluene, and concentrated hydrochloric acid and the zinc amalgam are added. The mixture is heated to reflux with vigorous stirring. Additional portions of hydrochloric acid are added periodically during the reflux.

-

Work-up and Isolation: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-(2,5-dimethylphenyl)propanoic acid.

-

Purification: The product can be purified by recrystallization from a solvent such as hexane or by vacuum distillation.

Protocol 3: Cyclization of 3-(2,5-dimethylphenyl)propanoic acid

| Parameter | Value | Reference |

| Starting Material | 3-(2,5-dimethylphenyl)propanoic acid | [3] |

| Catalyst/Reagent | Polyphosphoric Acid (PPA) or Thionyl Chloride followed by AlCl₃ | [4][5] |

| Reaction Temperature | 80-100 °C (for PPA) or 0 °C to reflux (for AlCl₃ method) | [4][5] |

| Reaction Time | 1-3 hours | [4][5] |

| Work-up | Quenching with ice-water, extraction, and washing | [4][5] |

| Typical Yield | 75-90% | [4][5] |

Step-by-Step Methodology (using Polyphosphoric Acid):

-

Reaction Setup: 3-(2,5-dimethylphenyl)propanoic acid is added to polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heating: The mixture is heated to 80-100 °C and stirred vigorously for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration and washed thoroughly with water, followed by a dilute solution of sodium bicarbonate and finally with water again until the washings are neutral.

-

Purification: The crude this compound is dried and can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.

Diagram: Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While intramolecular Friedel-Crafts acylation is the most common route, other methods can be employed for the synthesis of the indanone core, which could be adapted for this compound.

-

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones can be a powerful tool for constructing five-membered rings. For the synthesis of this compound, a suitably substituted divinyl ketone precursor would be required.

-

Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, can afford cyclopentenones. An intramolecular variant could potentially be designed to construct the this compound skeleton.

These alternative routes, while potentially more complex in terms of substrate synthesis, can offer advantages in terms of stereocontrol or functional group tolerance in certain contexts.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Expected Values | Reference |

| ¹H NMR (CDCl₃, ppm) | δ ~7.1-7.3 (m, 2H, Ar-H), 2.9-3.1 (t, 2H, -CH₂-CO-), 2.6-2.8 (t, 2H, Ar-CH₂-), 2.3-2.5 (s, 6H, 2 x Ar-CH₃) | [5][6] |

| ¹³C NMR (CDCl₃, ppm) | δ ~205-208 (C=O), 140-150 (Ar-C), 120-135 (Ar-CH), 30-35 (-CH₂-CO-), 25-30 (Ar-CH₂-), 15-20 (Ar-CH₃) | [5][6] |

| IR (KBr, cm⁻¹) | ~1700-1720 (C=O stretch), ~2900-3000 (C-H stretch), ~1600, 1480 (C=C aromatic stretch) | [5] |

| Mass Spectrometry (EI) | m/z 160 (M⁺), 145 (M⁺ - CH₃), 132 (M⁺ - CO), 117 | [5] |

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethylphenyl)propanoic acid. This method is robust, high-yielding, and relies on well-established chemical principles. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. The alternative pathways, while less common for this specific target, offer additional synthetic strategies that may be advantageous in more complex molecular contexts. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the successful synthesis and validation of this compound.

References

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ChemSynthesis. (2025). This compound. [Link]

-

MDPI. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. (2025). This compound. [Link]

-

University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]

- Friedel-Crafts reactions with N-heterocyclic alcohols.

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

-

SpectraBase. 4,7-Dimethyl-indan-1-one. [Link]

-

National Institutes of Health. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Roskilde University Research Portal. An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction. [Link]

- 12BL Experiment 10: Friedel Crafts Acyl

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]

-

ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. [Link]

Sources

4,7-Dimethyl-1-indanone spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethyl-1-indanone

Introduction

This compound (CAS No: 5037-60-5) is a substituted indanone derivative, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The rigid, bicyclic structure of the indanone core provides a valuable scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in any research or development context, necessitating a thorough understanding of its spectroscopic profile.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectral output, grounded in established chemical principles. The experimental protocols detailed herein are designed as self-validating systems to ensure data integrity and reproducibility.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the this compound structure will be used throughout this guide.

-

Molecular Formula: C₁₁H₁₂O[2]

-

Molecular Weight: 160.21 g/mol [3]

-

IUPAC Name: 4,7-dimethyl-2,3-dihydro-1H-inden-1-one[2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and integration provides a detailed map of the molecular structure.

Expert Insights: Predicting the NMR Spectrum

The chemical environment of each proton and carbon atom dictates its resonance frequency. In this compound:

-

¹H NMR: We expect two distinct aromatic protons, whose coupling will reveal their ortho relationship. The two methylene groups (C2 and C3) in the five-membered ring will appear as adjacent triplets, a characteristic pattern for an ethyl fragment in a constrained system. Two sharp singlets will represent the two methyl groups attached to the aromatic ring. The downfield shift of the C2 protons relative to the C3 protons is anticipated due to the deshielding effect of the adjacent carbonyl group.[4]

-

¹³C NMR: The carbonyl carbon (C1) will be the most downfield signal, typically above 200 ppm.[5] The aromatic region will show six distinct signals: four quaternary carbons (C3a, C4, C7, C7a) and two protonated carbons (C5, C6). The aliphatic region will feature signals for the two methylene carbons (C2, C3) and the two methyl carbons.

Predicted and Reported NMR Data

The following tables summarize the expected ¹H NMR data, based on analyses of similar structures like 4-methyl-1-indanone[6], and the reported ¹³C NMR data available in spectral databases.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

|---|---|---|---|---|---|

| H-5 | ~ 7.05 | d | ~ 7.5 | 1H | Aromatic proton ortho to H-6. |

| H-6 | ~ 6.95 | d | ~ 7.5 | 1H | Aromatic proton ortho to H-5. |

| H-2 (2H) | ~ 2.95 | t | ~ 6.0 | 2H | Methylene protons alpha to the carbonyl group. |

| H-3 (2H) | ~ 2.65 | t | ~ 6.0 | 2H | Benzylic methylene protons. |

| 7-CH₃ (3H) | ~ 2.55 | s | - | 3H | Methyl group deshielded by proximity to the carbonyl. |

| 4-CH₃ (3H) | ~ 2.25 | s | - | 3H | Methyl group in a standard aromatic position. |

Table 2: Reported ¹³C NMR Spectral Data for this compound [2]

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C1 | ~ 207 | Carbonyl carbon.[5][7] |

| C7a | ~ 153 | Quaternary aromatic carbon adjacent to carbonyl. |

| C4 | ~ 142 | Quaternary aromatic carbon bearing a methyl group. |

| C3a | ~ 135 | Quaternary aromatic carbon. |

| C7 | ~ 133 | Quaternary aromatic carbon bearing a methyl group. |

| C6 | ~ 128 | Protonated aromatic carbon. |

| C5 | ~ 125 | Protonated aromatic carbon. |

| C2 | ~ 36 | Methylene carbon alpha to carbonyl. |

| C3 | ~ 25 | Benzylic methylene carbon. |

| 7-CH₃ | ~ 20 | Methyl carbon. |

| 4-CH₃ | ~ 18 | Methyl carbon. |

Note: Data is based on a spectrum acquired on a Varian VRX-400 instrument and typical values for indanone structures.[2][7]

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a trace amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).[6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum field strength of 300 MHz for ¹H nuclei.[6]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a standard 30-45° pulse angle.

-

Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds to allow for full magnetization recovery.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-220 ppm.

-

Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.[6]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Expert Insights: Key Vibrational Modes

For this compound, the most diagnostic absorption bands are:

-

C=O Stretch: As an α,β-unsaturated ketone (the carbonyl is conjugated with the aromatic ring), the C=O stretching frequency is expected to be lower than that of a simple aliphatic ketone (typically ~1715 cm⁻¹). This shift to a lower wavenumber (1685-1666 cm⁻¹) is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group.[8][9]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds (aliphatic and methyl groups), while weaker absorptions just above 3000 cm⁻¹ correspond to sp²-hybridized C-H bonds (aromatic).[10]

-

Aromatic C=C Stretches: Look for one or more sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring.[10]

Expected IR Absorption Data

Table 3: Principal IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 3050-3020 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~ 1690 | Strong, Sharp | C=O Stretch | Aromatic Ketone (Conjugated)[8] |

| ~ 1610, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1300-1000 | Medium | C-O Stretch | N/A (Part of fingerprint) |

| ~ 850-800 | Strong | C-H Bend | Aromatic (Out-of-plane) |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory, typically featuring a diamond or zinc selenide crystal.[6]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure to the sample using the ATR pressure clamp to ensure optimal contact with the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[6]

-

Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expert Insights: Fragmentation Pathways

Using Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For this compound (MW = 160.21), the key expected fragments are:

-

m/z 160 (M⁺˙): The molecular ion peak, which confirms the molecular weight of the compound.[2]

-

m/z 145 ([M-CH₃]⁺): Loss of a methyl radical, a common fragmentation for methylated aromatic compounds.

-

m/z 132 ([M-CO]⁺˙): Loss of a neutral carbon monoxide molecule via a rearrangement, a characteristic fragmentation for cyclic ketones.

-

m/z 117 ([M-CO-CH₃]⁺): Subsequent loss of a methyl radical from the m/z 132 fragment. This is reported as a major peak.[2]

-

m/z 115: Loss of two hydrogen atoms from the m/z 117 fragment, leading to a more stabilized, fully aromatic species. This is also reported as a major peak.[2]

Reported Mass Spectrometry Data

Table 4: Principal Ions in the EI Mass Spectrum of this compound [2]

| m/z | Relative Intensity | Proposed Identity |

|---|---|---|

| 160 | High | [C₁₁H₁₂O]⁺˙ (Molecular Ion) |

| 145 | Medium | [C₁₀H₉O]⁺ |

| 132 | Medium | [C₁₀H₁₂]⁺˙ |

| 117 | High | [C₉H₉]⁺ |

| 115 | High | [C₉H₇]⁺ |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.[6]

-

Instrumentation: Use a GC-MS system with a capillary column (e.g., DB-5) and an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the analyte peak in the Total Ion Chromatogram (TIC).

-

Analyze the mass spectrum corresponding to that peak to determine the molecular ion and fragmentation pattern.

-

Caption: General workflow for GC-MS analysis.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220094, this compound. PubChem. Retrieved from [Link]

-

Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah, Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Indanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (1949). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. Retrieved from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

RSC Publishing. (2018). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. MedChemComm. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 4,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,7-Dimethyl-indan-1-one - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6735, 1-Indanone. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

Sources

- 1. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

Introduction: The Significance of the Indanone Scaffold

An In-Depth Technical Guide to the Physical Characteristics of 4,7-Dimethyl-1-indanone

Authored for Researchers, Scientists, and Drug Development Professionals

The indanone framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, making it an ideal building block for designing molecules with specific biological targets. The most prominent example is Donepezil, a leading therapeutic for Alzheimer's disease, which features an indanone moiety.[2] This has spurred significant interest in substituted indanones as valuable intermediates for the synthesis of novel therapeutic agents targeting a range of conditions, including neurodegenerative diseases, cancer, and microbial infections.[1][3]

This compound (CAS: 5037-60-5) is a specific derivative that serves as a crucial starting material and research tool.[] Understanding its fundamental physical and chemical characteristics is paramount for its effective use in synthesis, purification, and biological screening. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, and handling, grounded in established scientific principles.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction solvent selection to formulation for biological assays. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5037-60-5 | [5][6] |

| IUPAC Name | 4,7-dimethyl-2,3-dihydroinden-1-one | [][5] |

| Molecular Formula | C₁₁H₁₂O | [5][7] |

| Molecular Weight | 160.21 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid | [8] (inferred) |

| Melting Point | 78-79°C | [] |

| Boiling Point | 292.5°C at 760 mmHg | [] |

| Density | 1.085 g/cm³ | [] |

| SMILES | CC1=C2CCC(=O)C2=C(C=C1)C | [][5] |

| InChIKey | GCZQTQUHBZZQAC-UHFFFAOYSA-N | [5][9] |

Section 2: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification and purity assessment. The following sections detail the expected spectroscopic profile of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The proton NMR spectrum will confirm the presence and connectivity of hydrogen atoms. Key expected signals include:

-

Two singlets in the aromatic region, corresponding to the two protons on the benzene ring.

-

Two singlets in the aliphatic region for the two non-equivalent methyl groups.

-

Two triplets (or more complex multiplets) corresponding to the two adjacent methylene (-CH₂-) groups in the five-membered ring.[10][11]

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments.[5] The spectrum for this compound is expected to show 11 distinct signals, including a characteristic downfield signal for the carbonyl carbon (C=O) typically above 200 ppm.[12]

Protocol 2.1: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically found in the range of 1680-1710 cm⁻¹.[11] Other expected absorptions include C-H stretches from the aromatic ring and aliphatic groups.[5]

Protocol 2.2: IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small, powdered amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure firm contact with the crystal and record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[10]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 160.[5] Common fragmentation patterns for indanones involve the loss of small molecules like CO or ethylene, leading to other observable peaks.[5]

Protocol 2.3: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C.[10]

-

-

MS Conditions: Acquire mass spectra over a range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Section 3: Synthesis and Purification

The most common and efficient method for synthesizing substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[3][13][14] This reaction involves the cyclization of the acid precursor using a strong acid catalyst, such as polyphosphoric acid (PPA) or a superacid like triflic acid, to form the five-membered ring.[14]

Caption: General workflow for the synthesis of this compound.

Protocol 3.1: Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,5-dimethylphenyl)propanoic acid (1 equivalent).

-

Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting acid) to the flask. The PPA serves as both the catalyst and the reaction solvent.

-

Reaction: Heat the mixture with stirring to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The choice of a strong acid catalyst is crucial to promote the formation of the acylium ion intermediate required for the electrophilic aromatic substitution.[15]

-

Workup - Quenching: After cooling to room temperature, carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Section 4: Applications in Drug Discovery